Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,5S)-2-azabicyclo[331]nonane hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This one-pot tandem Mannich annulation is known for its efficiency and high yield, often reaching up to 83% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through the binding of the compound to the receptor’s active site, altering its conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(1R,5S)-2-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H/t7-,8+;/m0./s1 |
InChI Key |
RNEATHYJGPHRLJ-KZYPOYLOSA-N |
Isomeric SMILES |
C1C[C@H]2CCN[C@H](C1)C2.Cl |
Canonical SMILES |
C1CC2CCNC(C1)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.